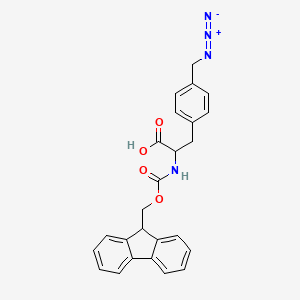
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene is a complex organic compound with the molecular formula C54H30. It is characterized by a benzene core substituted with six ethynylphenyl groups. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene typically involves a series of phenylation and ethynylation reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach ethynyl groups to a benzene ring . The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including as inhibitors or activators of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile building block due to its multiple reactive sites. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary widely depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene can be compared with other similar compounds, such as:
1,2,3,4,5,6-hexakis(4-bromophenyl)benzene: This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
1,2,3,4,5,6-hexakis(4-carboxyphenyl)benzene: This compound contains carboxyl groups, making it useful in the synthesis of metal-organic frameworks and other coordination compounds.
The uniqueness of this compound lies in its ethynyl groups, which provide multiple reactive sites for further functionalization and the formation of complex structures .
Propriétés
Formule moléculaire |
C54H30 |
|---|---|
Poids moléculaire |
678.8 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene |
InChI |
InChI=1S/C54H30/c1-7-37-13-25-43(26-14-37)49-50(44-27-15-38(8-2)16-28-44)52(46-31-19-40(10-4)20-32-46)54(48-35-23-42(12-6)24-36-48)53(47-33-21-41(11-5)22-34-47)51(49)45-29-17-39(9-3)18-30-45/h1-6,13-36H |
Clé InChI |
RIQNCWADMZKTFM-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C)C5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#C)C7=CC=C(C=C7)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)


![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)



![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)

![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)


![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)
